(R)-Licarbazepine (R)-Licarbazepine (R)-10-Monohydroxy-10,11-dihydro Carbamazepine is the metabolite of Oxcarbazepine (OXC) and Eslicarbazepine acetate, (BIA 2-093, ESL), novel central nervous system drugs. ee=98% [α]d=-193 (C=1, pyridine)
Brand Name: Vulcanchem
CAS No.: 104746-03-4
VCID: VC21339932
InChI: InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
SMILES: C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol

(R)-Licarbazepine

CAS No.: 104746-03-4

Cat. No.: VC21339932

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-Licarbazepine - 104746-03-4

CAS No. 104746-03-4
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name (5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
Standard InChI Key BMPDWHIDQYTSHX-CQSZACIVSA-N
Isomeric SMILES C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
SMILES C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Canonical SMILES C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Appearance White to Off-White Solid
Melting Point 186-188°C

Chemical Structure and Properties

Structural Characteristics

(R)-Licarbazepine belongs to the dibenzazepine family of compounds, sharing structural similarities with carbamazepine and oxcarbazepine. The chemical formula of (R)-licarbazepine is C15H14N2O2 with an absolute stereochemistry . The compound contains one defined stereocenter, which gives it its specific R-configuration . The molecular structure includes a dibenzazepine core with a carbamoyl group and a hydroxyl group, with the hydroxyl group in the R-configuration at the chiral center . This stereospecific configuration is crucial for its biological activity and metabolism profile.

The SMILES notation for (R)-licarbazepine is represented as NC(=O)N1C2=CC=CC=C2CC@@HC3=CC=CC=C13, and its InChIKey is BMPDWHIDQYTSHX-CQSZACIVSA-N . These structural identifiers provide precise information about the molecule's connectivity and three-dimensional arrangement, which is essential for understanding its interactions with biological targets. The compound has no charged groups at physiological pH, as indicated by a charge of 0 in its chemical properties .

Synthesis and Analysis Methods

Various approaches have been developed for the synthesis and isolation of (R)-licarbazepine. One notable method involves lipase-catalyzed kinetic resolution from racemic licarbazepine . This enzymatic approach utilizes the stereoselective nature of lipases to separate the R and S enantiomers. The process can be monitored using enantioselective HPLC separations on specialized columns, such as Lux® cellulose-2 column, using cyclohexane/ethanol as the mobile phase .

Analytical methods for the identification and quantification of (R)-licarbazepine include high-performance liquid chromatography (HPLC) with ultraviolet detection. Enantioselective HPLC methods have been developed specifically for the separation and quantification of (R)-licarbazepine and S-licarbazepine in biological samples . These methods are essential for pharmacokinetic studies and therapeutic drug monitoring. The development of such analytical techniques has been crucial for understanding the distinct properties and behaviors of the R and S enantiomers of licarbazepine in biological systems.

Pharmacological Profile

Anticonvulsant Activity

Research on the anticonvulsant properties of (R)-licarbazepine has yielded important insights into its limited efficacy compared to S-licarbazepine. Administration of (R)-licarbazepine failed to provide protection against maximal electroshock-induced seizures in animal models, whereas S-licarbazepine demonstrated significant protective effects . This stark contrast in anticonvulsant activity highlights the enantioselective nature of the pharmacological effects of licarbazepine isomers and raises questions about the therapeutic relevance of (R)-licarbazepine in epilepsy treatment.

The reduced anticonvulsant efficacy of (R)-licarbazepine may be attributed to several factors, including its different binding affinities for neuronal targets and its distinct metabolic profile. (R)-licarbazepine undergoes further oxidation to the trans-diol metabolite, demonstrating an increased predisposition to earlier inactivation compared to S-licarbazepine . This metabolic difference may contribute to the observed variations in anticonvulsant activity between the two enantiomers. The findings from these studies suggest that the therapeutic effects of eslicarbazepine acetate are primarily mediated by S-licarbazepine rather than (R)-licarbazepine.

Pharmacodynamic Interactions

The pharmacodynamic profile of (R)-licarbazepine includes potential interactions with various biological targets, though these interactions appear to be less clinically significant than those of S-licarbazepine. Research has investigated the binding of (R)-licarbazepine to plasma proteins, which can influence its distribution and activity in the body . Studies examining the binding of S-licarbazepine and R-licarbazepine to mouse and human total plasma proteins, as well as to specific proteins such as human serum albumin (HSA) and alpha(1)-acid glycoprotein (AGP), have revealed enantioselective differences in protein binding .

Metabolism and Pharmacokinetics

Metabolic Pathways

The metabolism of (R)-licarbazepine follows distinct pathways that differ from those of S-licarbazepine, contributing to their different pharmacological profiles. One significant aspect of (R)-licarbazepine metabolism is its increased susceptibility to oxidative metabolism. (R)-licarbazepine undergoes further oxidation to form the trans-diol metabolite, which represents an inactivation pathway . This metabolic conversion reduces the active concentration of (R)-licarbazepine and may contribute to its lower anticonvulsant efficacy compared to S-licarbazepine.

Interspecies differences in the metabolism of oxcarbazepine and its derivatives, including (R)-licarbazepine, have been observed. Rats metabolize eslicarbazepine acetate to oxcarbazepine with minimal formation of S-licarbazepine or R-licarbazepine metabolites . In contrast, human metabolism of oxcarbazepine results in the formation of both S-licarbazepine and R-licarbazepine, with an approximate ratio of 80:20 (S:R) . These interspecies variations highlight the complexity of metabolic processes involving (R)-licarbazepine and underscore the importance of considering species-specific metabolism when interpreting preclinical data.

Enantioselective Pharmacokinetics

(R)-licarbazepine exhibits enantioselective pharmacokinetics, which has been observed both in mice after separate administration of the enantiomers and in humans following oxcarbazepine treatment . This enantioselectivity manifests in differences in absorption, distribution, metabolism, and elimination between (R)-licarbazepine and S-licarbazepine. The enantioselective pharmacokinetics contributes to the different plasma concentrations and pharmacological effects observed with the two enantiomers.

Plasma Protein Binding

The binding of (R)-licarbazepine to plasma proteins represents an important aspect of its pharmacokinetic profile and can influence its distribution and activity in the body. Research has investigated the binding of R-licarbazepine to mouse and human total plasma proteins, as well as to specific proteins such as human serum albumin (HSA) and alpha(1)-acid glycoprotein (AGP) . These studies have revealed potential enantioselective differences in protein binding between (R)-licarbazepine and S-licarbazepine.

Comparative Studies with S-Licarbazepine

Structural and Pharmacological Differences

Comparative studies between (R)-licarbazepine and S-licarbazepine have revealed significant differences in their pharmacological properties, despite their structural similarity. The primary structural difference between the two enantiomers lies in the configuration at the chiral center, with (R)-licarbazepine having the R-configuration and S-licarbazepine having the S-configuration . This seemingly minor structural difference translates into substantial variations in their pharmacological activities and metabolic profiles.

S-licarbazepine has been demonstrated to possess significant anticonvulsant activity, effectively protecting against maximal electroshock-induced seizures in animal models . In contrast, (R)-licarbazepine has shown limited or no anticonvulsant efficacy in the same models . This marked difference in anticonvulsant activity underscores the enantioselective nature of the pharmacological effects of licarbazepine isomers and highlights the importance of stereochemistry in determining biological activity. The differential pharmacological profiles of the two enantiomers have important implications for the development and use of antiepileptic drugs based on the dibenzazepine scaffold.

Metabolism and Distribution

Significant differences exist in the metabolism and distribution of (R)-licarbazepine and S-licarbazepine, contributing to their distinct pharmacological profiles. (R)-licarbazepine has been found to undergo further oxidative metabolism to form the trans-diol metabolite, representing an inactivation pathway . This metabolic conversion reduces the active concentration of (R)-licarbazepine and may contribute to its lower anticonvulsant efficacy. S-licarbazepine, on the other hand, appears to have a different metabolic profile, with potentially longer persistence of the active form.

Distribution differences between the two enantiomers have also been observed, with S-licarbazepine demonstrating improved blood-brain barrier penetration compared to R-licarbazepine . This enhanced central nervous system (CNS) penetration may contribute to the greater anticonvulsant efficacy of S-licarbazepine, as it allows for higher concentrations of the active compound at the site of action. The differences in metabolism and distribution between (R)-licarbazepine and S-licarbazepine highlight the complexity of enantioselective pharmacokinetics and its importance in determining therapeutic outcomes.

Clinical Significance

Role in Antiepileptic Therapy

The clinical significance of (R)-licarbazepine in antiepileptic therapy appears to be limited, given its reduced anticonvulsant efficacy compared to S-licarbazepine. Research findings have raised doubts about the contribution of (R)-licarbazepine as an active anticonvulsant, suggesting that the therapeutic effects observed with eslicarbazepine acetate or oxcarbazepine are primarily mediated by S-licarbazepine . This understanding has important implications for the development and use of antiepileptic drugs based on the dibenzazepine scaffold.

Eslicarbazepine acetate, which is predominantly metabolized to S-licarbazepine, has been approved as an adjunctive treatment for partial-onset epileptic seizures . Clinical trials have demonstrated the efficacy and safety of eslicarbazepine acetate in this context, with responder rates (percentage of patients with a ≥50% improvement in seizures) ranging between 17% and 43% . The once-daily administration and low potential for drug-drug interactions make eslicarbazepine acetate an attractive option for patients with drug-resistant focal epilepsies . The focus on developing antiepileptic drugs that primarily yield S-licarbazepine rather than racemic mixtures reflects the understanding of the limited anticonvulsant efficacy of (R)-licarbazepine.

Pharmacokinetic Considerations

Renal function can significantly affect the elimination of licarbazepine enantiomers, including (R)-licarbazepine. In patients with impaired renal function, the clearance of licarbazepine metabolites (including S-licarbazepine, R-licarbazepine, and their glucuronide conjugates) is reduced . For patients with creatinine clearance between 30 and 60 mL/min, a reduced dose of eslicarbazepine acetate may be required, while limited data are available to establish dosing recommendations for patients with more severe renal impairment . Hemodialysis partially removes eslicarbazepine and its metabolites from plasma, which may necessitate supplemental dosing in patients undergoing this procedure .

Research and Development Implications

The understanding of (R)-licarbazepine's properties and its comparison with S-licarbazepine has important implications for research and development in the field of antiepileptic drugs. The recognition of the superior anticonvulsant efficacy of S-licarbazepine has led to the development of eslicarbazepine acetate, which primarily yields S-licarbazepine upon metabolism . This approach represents a rational drug design strategy based on the understanding of enantioselective pharmacology.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator